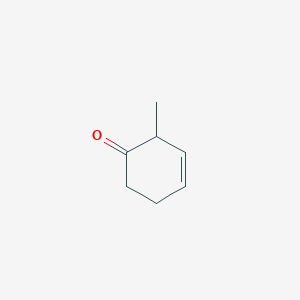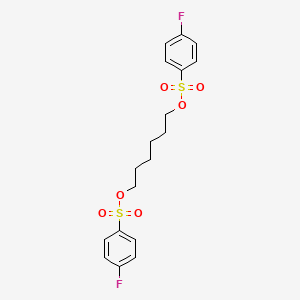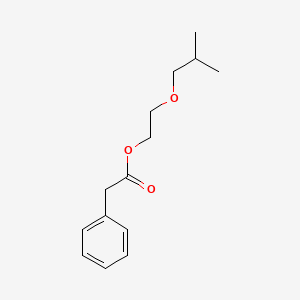
Molybdenum--platinum (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum–platinum (1/2) is a compound that combines the unique properties of molybdenum and platinum. Molybdenum is known for its high melting point and strength, while platinum is renowned for its catalytic properties and resistance to corrosion. This combination results in a compound with significant potential in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Molybdenum–platinum (1/2) can be synthesized through various methods, including hydrothermal synthesis and electrochemical deposition. In hydrothermal synthesis, molybdenum disulfide is combined with platinum nanoparticles under high temperature and pressure conditions . Electrochemical deposition involves the reduction of molybdenum and platinum salts in an electrochemical cell, resulting in the formation of the compound on an electrode surface .
Industrial Production Methods: Industrial production of molybdenum–platinum (1/2) typically involves the use of powder metallurgy. This method includes the preparation of molybdenum and platinum powders, which are then pressed and sintered to form the final compound . This process allows for the production of large quantities of the compound with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: Molybdenum–platinum (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both molybdenum and platinum, which can act as catalysts or reactants depending on the conditions.
Common Reagents and Conditions: Common reagents used in reactions involving molybdenum–platinum (1/2) include hydrogen peroxide for oxidation reactions and hydrogen gas for reduction reactions . The conditions for these reactions typically involve elevated temperatures and pressures to facilitate the desired chemical transformations.
Major Products: The major products formed from reactions involving molybdenum–platinum (1/2) depend on the specific reaction conditions. For example, oxidation reactions may produce molybdenum oxides and platinum oxides, while reduction reactions can yield pure molybdenum and platinum metals .
Aplicaciones Científicas De Investigación
Molybdenum–platinum (1/2) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for hydrogen evolution reactions, which are essential for water splitting and hydrogen production . In biology and medicine, the compound is explored for its potential in cancer theranostics, where it can be used for both imaging and therapy . Industrial applications include its use in dye-sensitized solar cells, where it enhances the efficiency of solar energy conversion .
Mecanismo De Acción
The mechanism by which molybdenum–platinum (1/2) exerts its effects involves the interaction of its components with various molecular targets. In catalytic applications, the compound facilitates the transfer of electrons and protons, enhancing reaction rates. In medical applications, the compound can generate reactive oxygen species that induce cell death in cancer cells . The pathways involved in these mechanisms are complex and depend on the specific application and conditions.
Comparación Con Compuestos Similares
Molybdenum–platinum (1/2) can be compared with other similar compounds, such as molybdenum disulfide and platinum nanoparticles. While molybdenum disulfide is known for its lubricating properties and catalytic activity, the addition of platinum enhances its catalytic efficiency and stability . Platinum nanoparticles alone are highly effective catalysts, but their combination with molybdenum provides additional benefits, such as increased surface area and improved electron transfer .
List of Similar Compounds:- Molybdenum disulfide
- Platinum nanoparticles
- Molybdenum oxides
- Platinum oxides
- Molybdenum alloys
Conclusion
Molybdenum–platinum (1/2) is a versatile compound with significant potential in various scientific and industrial applications. Its unique combination of properties from both molybdenum and platinum makes it a valuable material for research and development in fields such as chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
12033-28-2 |
|---|---|
Fórmula molecular |
MoPt2 |
Peso molecular |
486.1 g/mol |
Nombre IUPAC |
molybdenum;platinum |
InChI |
InChI=1S/Mo.2Pt |
Clave InChI |
ZRVNMECTEHYFBE-UHFFFAOYSA-N |
SMILES canónico |
[Mo].[Pt].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


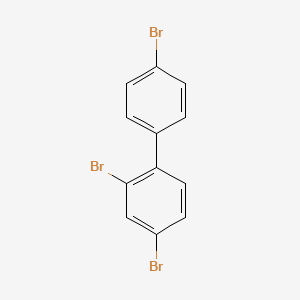
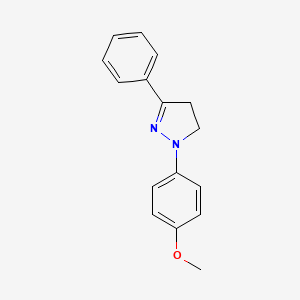

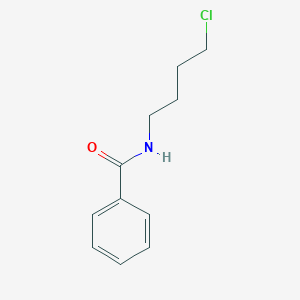
![1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine](/img/structure/B14739145.png)



![N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14739172.png)
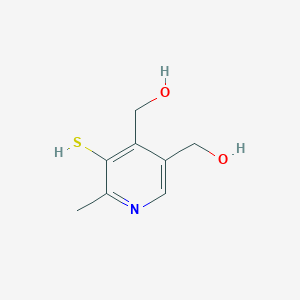
![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)
